Molecular Weight and Calculated Lipophilicity (cLogP) vs. Non-Fluorinated Analogue
The presence of the -CF3 group substantially increases both molecular weight and predicted lipophilicity compared to the non-fluorinated parent, 6-aminonicotinaldehyde. These changes are key drivers for modulating membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | Molecular Weight and cLogP (Predicted) |
|---|---|
| Target Compound Data | MW: 190.12 g/mol; cLogP: ~1.7 |
| Comparator Or Baseline | 6-Aminonicotinaldehyde (CAS 41959-39-5): MW: 122.12 g/mol; cLogP: ~0.2 |
| Quantified Difference | MW increase of 68 g/mol (+55.7%); cLogP increase of ~1.5 log units |
| Conditions | Calculated properties based on standard algorithms (e.g., ChemAxon, ACD/Labs) for neutral species |
Why This Matters
This quantifies the significant impact of the -CF3 group on key drug-likeness parameters, confirming its value for tuning the ADME profile of derived molecules.
